molecular formula C15H20N2OS2 B2355073 3-(3-methylbutyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one CAS No. 734544-87-7

3-(3-methylbutyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one

Cat. No.: B2355073
CAS No.: 734544-87-7
M. Wt: 308.46
InChI Key: OAYMHEFLKVEHCJ-UHFFFAOYSA-N
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Description

3-(3-methylbutyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one is a complex organic compound characterized by its unique tricyclic structure

Properties

IUPAC Name

3-(3-methylbutyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2OS2/c1-9(2)7-8-17-14(18)12-10-5-3-4-6-11(10)20-13(12)16-15(17)19/h9H,3-8H2,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYMHEFLKVEHCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(NC1=S)SC3=C2CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylbutyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common approach is the cyclization of precursor molecules containing the necessary functional groups. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. Additionally, the presence of sulfur and nitrogen atoms requires careful control of reaction conditions to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3-methylbutyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom.

    Substitution: The nitrogen atoms in the tricyclic structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or sulfides.

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that are of interest in pharmaceutical research:

Anticancer Activity

Research has indicated that compounds similar to 3-(3-methylbutyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H- benzothiolo[2,3-d]pyrimidin-4-one possess anticancer properties. The mechanism often involves inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, studies have shown that derivatives of benzothiazole and pyrimidine exhibit significant cytotoxicity against various cancer cell lines .

Antimicrobial Properties

The compound has been tested for antimicrobial activity against a range of bacterial strains. Preliminary results suggest moderate to good inhibition against Gram-positive and Gram-negative bacteria. The presence of the thiol group may enhance its interaction with bacterial enzymes or cell membranes .

Antioxidant Activity

The antioxidant potential of this compound is also noteworthy. Compounds containing sulfur can scavenge free radicals and reduce oxidative stress in biological systems. This property is beneficial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Case Studies

Several studies have focused on the applications of this compound and its analogs:

  • Anticancer Studies : A study evaluated the efficacy of various benzothiazole derivatives against human cancer cell lines. The results indicated that certain modifications to the structure significantly enhanced anticancer activity compared to standard chemotherapeutics .
  • Antimicrobial Testing : In a recent investigation, derivatives were screened for antimicrobial activity against common pathogens. The findings revealed that some compounds displayed MIC values comparable to existing antibiotics, suggesting potential for development into new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-(3-methylbutyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The sulfur and nitrogen atoms in the compound can form specific interactions with these targets, leading to changes in their activity or function. The tricyclic structure of the compound also allows it to fit into specific binding sites, enhancing its specificity and potency.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Methoxypropyl)-5-sulfanyl-8,10-dithia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one: This compound has a similar tricyclic structure but contains additional sulfur atoms and a methoxy group.

    Benzene, (3-methylbutyl)-: This compound has a simpler structure but shares the 3-methylbutyl group with the target compound.

Uniqueness

3-(3-methylbutyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one is unique due to its specific combination of sulfur and nitrogen atoms within a tricyclic framework

Biological Activity

The compound 3-(3-methylbutyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H- benzothiolo[2,3-d]pyrimidin-4-one , also known as 2-Mercapto-7-methyl-3-(3-methyl-butyl)-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one , has garnered attention in recent years due to its potential biological activities. This article aims to explore the biological activity of this compound based on available research findings and case studies.

Basic Information

PropertyValue
IUPAC Name7-methyl-3-(3-methylbutyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-benzothiolo[2,3-d]pyrimidin-4-one
Molecular FormulaC15H20N2OS2
CAS Number571919-27-2
Molecular Weight300.46 g/mol

Structure

The compound features a unique structure characterized by a benzothiolo-pyrimidine core with a sulfanylidene group and a branched alkyl substituent. This structural complexity may contribute to its diverse biological activities.

Antioxidant Properties

The presence of sulfanyl groups in compounds often correlates with antioxidant activity . Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative stress. Preliminary assessments of similar compounds have demonstrated significant radical scavenging activity .

Toxicological Profile

According to safety data sheets, the compound is classified under several hazard categories:

  • Skin Irritation (Category 2)
  • Eye Irritation (Category 2A)
  • Specific Target Organ Toxicity - Single Exposure (Category 3) .

These classifications indicate that while the compound may have beneficial biological activities, it also poses risks that must be considered during handling and application.

Case Study 1: In Vivo Antitumor Efficacy

A study investigating the antitumor efficacy of structurally analogous compounds demonstrated that these agents could effectively suppress tumor growth in xenograft models at low doses. The results suggested that modifications to the benzothiolo framework could enhance bioavailability and therapeutic efficacy .

Case Study 2: Antioxidant Activity Assessment

In vitro assays assessing the antioxidant capacity of similar sulfanylidene compounds showed significant inhibition of lipid peroxidation and free radical generation. These findings indicate potential applications in preventing oxidative damage in various biological systems .

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